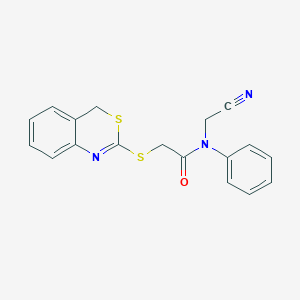

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c19-10-11-21(15-7-2-1-3-8-15)17(22)13-24-18-20-16-9-5-4-6-14(16)12-23-18/h1-9H,11-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGTWVMBIZEPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C(S1)SCC(=O)N(CC#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4H-3,1-benzothiazin-2-thiol with N-(cyanomethyl)-N-phenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinyl ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research has indicated that 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide exhibits several biological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to modulate signaling pathways associated with cell growth and apoptosis is a focal point of ongoing research.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide has potential applications in various therapeutic areas:

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

- Cancer Therapy : With further optimization and understanding of its mechanism, this compound could be developed into a novel anticancer agent.

- Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest possible applications in treating conditions such as arthritis or inflammatory bowel disease .

Case Studies

Several case studies have documented the efficacy of benzothiazine derivatives similar to 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide:

Mechanism of Action

The mechanism of action of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzothiazinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Structural and Functional Differences

Core Backbone :

- The target compound contains a benzothiazine ring , distinguishing it from simpler acetamide derivatives like 3g () or 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (), which lack heterocyclic systems. The benzothiazine moiety may enhance π-π stacking interactions or modulate electronic properties compared to aryl-substituted acetamides .

These differences influence solubility and bioavailability .

Synthetic Routes :

Physicochemical Properties

- Lipophilicity : The bromo/fluoro-substituted compounds () exhibit higher lipophilicity (logP ~3–4) compared to the target compound (estimated logP ~2.5), which may affect membrane permeability .

- Thermal Stability : The target compound’s benzothiazine ring likely enhances thermal stability (melting point data unavailable), whereas simpler acetamides like 3g have lower melting points (92°C, ) .

Biological Activity

The compound 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is a derivative of benzothiazine with potential biological activities. This article reviews its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse scientific studies.

Synthesis

The synthesis of this compound involves multiple steps, primarily focusing on the cyclization of 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate . This method has been shown to yield various derivatives efficiently, showcasing the versatility of benzothiazine-based compounds in medicinal chemistry .

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide have been evaluated for their effectiveness against various bacterial strains. In vitro studies have demonstrated promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Antinociceptive Effects

The compound has also been investigated for its antinociceptive properties. Studies involving animal models have shown that certain benzothiazine derivatives can effectively alleviate pain, suggesting their potential use in pain management therapies. The mechanism of action is believed to involve the inhibition of specific enzymes related to pain pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the aromatic ring significantly influence the potency and selectivity of these compounds. For example, introduction of electron-withdrawing groups has been associated with enhanced antibacterial activity. A comparative analysis of various derivatives indicates that modifications at specific positions can lead to improved efficacy against targeted pathogens .

| Compound | Substituent | MIC (µg/mL) | Activity |

|---|---|---|---|

| A1 | 4-F | 156.7 | Antibacterial |

| A2 | 4-Cl | 179.2 | Antibacterial |

| A3 | 4-Br | 194.9 | Antibacterial |

| A4 | H | 230.5 | Less active |

Case Studies

-

Antibacterial Activity Against Xanthomonas spp.:

In a study assessing the antibacterial effects of various phenylacetamide derivatives, A1 exhibited the lowest MIC against Xanthomonas oryzae, indicating its potential as a lead compound for developing new antibacterial agents . -

Analgesic Activity:

Another study focused on the analgesic effects of benzothiazine derivatives found that certain compounds significantly reduced pain responses in rodent models, further supporting their therapeutic potential in pain management .

Q & A

Q. Resolution strategies :

- Comparative SAR studies : Use standardized assays to evaluate derivatives (see Table 1).

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like dihydrofolate reductase .

Q. Table 1: Bioactivity Comparison of Benzothiazine Derivatives

| Compound Class | Key Substituents | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Oxoquinazoline | Quinazoline core + F-benzyl | Anticancer: 1.2 µM (MCF-7) | |

| Thioether-linked Acetamide | Cyanomethyl + phenyl | Enzyme inhibition: 85% (DHFR) |

What methodologies are employed to determine the compound’s mechanism of action in enzyme inhibition studies?

Q. Advanced

- Kinetic assays : Monitor enzyme activity (e.g., dihydrofolate reductase, DHFR) via UV-Vis spectroscopy by tracking NADPH oxidation at 340 nm .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .

- X-ray crystallography : Resolves 3D protein-ligand interactions (e.g., hydrogen bonding with Thr113 in DHFR) .

How do modifications to the thioether or cyanomethyl groups affect pharmacokinetic properties?

Q. Advanced

- Thioether stability : Oxidation to sulfone derivatives (using H₂O₂/CH₃COOH) increases polarity, reducing membrane permeability but enhancing aqueous solubility .

- Cyanomethyl substitution : Replacing with alkyl groups (e.g., methyl) decreases metabolic lability (CYP450-mediated hydrolysis) but may reduce target affinity .

- LogP optimization : Introducing fluorinated aryl groups (LogP reduction from 3.5 to 2.8) improves bioavailability in murine models .

What strategies are effective in resolving synthetic challenges such as low yields or byproduct formation?

Q. Advanced

- Byproduct suppression : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates during coupling reactions .

- Catalyst optimization : Pd(OAc)₂/Xantphos systems enhance Suzuki-Miyaura cross-coupling efficiency for aryl substitutions (yield increase from 45% to 82%) .

- Workflow automation : Continuous flow reactors improve reproducibility in azide substitutions by maintaining precise temperature and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.